molecular formula C17H16N2O5 B13174456 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid

Cat. No.: B13174456
M. Wt: 328.32 g/mol
InChI Key: WWJRLXJXGPVBDV-UHFFFAOYSA-N
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Description

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a phenylcarbamoyl group attached to an acetic acid moiety. Its molecular formula is C17H17NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino group is then coupled with a phenylcarbamoyl chloride derivative under basic conditions to form the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the phenylcarbamoyl moiety can interact with active sites of enzymes, inhibiting their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
  • (S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid
  • 4-(Benzyloxy)benzeneacetic acid

Uniqueness

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

3-oxo-3-[4-(phenylmethoxycarbonylamino)anilino]propanoic acid

InChI

InChI=1S/C17H16N2O5/c20-15(10-16(21)22)18-13-6-8-14(9-7-13)19-17(23)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,23)(H,21,22)

InChI Key

WWJRLXJXGPVBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)NC(=O)CC(=O)O

Origin of Product

United States

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